molecular formula C4H10N2O2 B12945938 (R)-3,4-Diaminobutyric acid

(R)-3,4-Diaminobutyric acid

Katalognummer: B12945938
Molekulargewicht: 118.13 g/mol
InChI-Schlüssel: XQKAYTBBWLDCBB-GSVOUGTGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-3,4-Diaminobutanoic acid is an amino acid derivative characterized by the presence of two amino groups attached to a butanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-3,4-diaminobutanoic acid typically involves the use of chiral catalysts to ensure the correct enantiomer is produced. One common method involves the reduction of 3,4-dinitrobutanoic acid, followed by catalytic hydrogenation to yield the desired diamino compound. The reaction conditions often include the use of hydrogen gas and a palladium catalyst under controlled temperature and pressure .

Industrial Production Methods: Industrial production of ®-3,4-diaminobutanoic acid may involve large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions: ®-3,4-Diaminobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

®-3,4-Diaminobutanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its role in enzyme inhibition and as a potential precursor for biologically active compounds.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of ®-3,4-diaminobutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an enzyme inhibitor by binding to the active site and preventing substrate access. Additionally, it may interact with cellular pathways involved in signal transduction and metabolic regulation .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: ®-3,4-Diaminobutanoic acid is unique due to its specific arrangement of amino groups and its potential for diverse chemical modifications. This makes it a valuable compound for research and industrial applications .

Eigenschaften

Molekularformel

C4H10N2O2

Molekulargewicht

118.13 g/mol

IUPAC-Name

(3R)-3,4-diaminobutanoic acid

InChI

InChI=1S/C4H10N2O2/c5-2-3(6)1-4(7)8/h3H,1-2,5-6H2,(H,7,8)/t3-/m1/s1

InChI-Schlüssel

XQKAYTBBWLDCBB-GSVOUGTGSA-N

Isomerische SMILES

C([C@H](CN)N)C(=O)O

Kanonische SMILES

C(C(CN)N)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.